ent-Cinacalcet Hydrochloride

Übersicht

Beschreibung

Cinacalcet, also known as ent-Cinacalcet Hydrochloride, is a medication used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . It is a calcimimetic agent that works by mimicking the action of calcium on the parathyroid gland, thereby reducing the production and secretion of parathyroid hormone (PTH) .

Molecular Structure Analysis

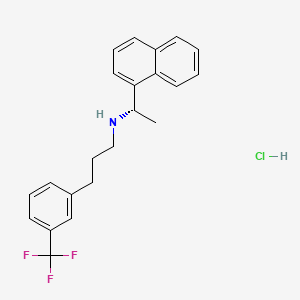

The molecular formula of ent-Cinacalcet Hydrochloride is C22H23ClF3N . The InChI code for this compound is 1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 .Chemical Reactions Analysis

A study has been conducted on the kinetic and mechanistic study of Cinacalcet Hydrochloride by sodium-N-chloro-benzene sulfonamide or chloramine-B (CAB) in HCl medium at 308 K .Physical And Chemical Properties Analysis

Ent-Cinacalcet Hydrochloride is a white to off-white, crystalline solid . It is soluble in methanol, 59% ethanol, and slightly soluble in water . The pKa value of Cinacalcet is 8.72(10.3 –Strongest Base) and its melting point is 175–177°C .Wissenschaftliche Forschungsanwendungen

Treatment of Secondary Hyperparathyroidism

Cinacalcet Hydrochloride is a calcimimetic drug that has been approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease . It increases the sensitivity of calcium-sensing receptors (CaR) to the extracellular calcium ions, thus lowering the parathyroid hormone (PTH) production and release .

Treatment of Hypercalcemia

Cinacalcet Hydrochloride is also used for the treatment of hypercalcemia in patients with parathyroid carcinoma . By increasing the sensitivity of calcium-sensing receptors to calcium ions, it helps in reducing the serum calcium levels .

Development of Generic Drugs

Several generic drug manufacturers and research groups from academia have reported alternative approaches to this molecule . This has led to the development of generic versions of the drug, making it more accessible and affordable.

Quantitative Estimation in Pharmaceutical Formulations

A sensitive, stability-indicating, gradient reversed-phase ultra-performance liquid chromatography method has been developed for the quantitative estimation of Cinacalcet Hydrochloride impurities in active pharmaceutical ingredients and pharmaceutical formulations . This helps in ensuring the quality and safety of the drug.

Sustainable Production of Cinacalcet HCl

Researchers have been investigating the total synthesis of Cinacalcet Hydrochloride, trying to find greener and sustainable conditions potentially suitable for scaling-up and industrialization . This includes the development of improved methods for the synthesis of key intermediates .

Wirkmechanismus

Target of Action

Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal regulator of parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet involves the regulation of serum calcium and phosphorus levels. By increasing the sensitivity of the CaSR on parathyroid cells, Cinacalcet reduces PTH secretion . This leads to a decrease in serum calcium and phosphorus levels, preventing progressive bone disease and adverse events associated with mineral metabolism disorders .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure 1.5- to 1.8-fold . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the lowering of serum calcium and PTH levels . This helps to normalize calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD), and in patients with hypercalcemia due to parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s hepatic function. In patients with moderate or severe hepatic impairment, the exposure to Cinacalcet is increased by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in these patients .

Safety and Hazards

Cinacalcet may cause serious side effects. Call your doctor at once if you have: numbness or tingly feeling around your mouth; muscle pain, tightness, or contraction; a seizure (convulsions); shortness of breath (even with mild exertion), swelling, rapid weight gain; signs of stomach bleeding–bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; or low levels of calcium in your blood . The most common adverse events from cinacalcet treatment were gastrointestinal symptoms, such as nausea and appetite loss .

Eigenschaften

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)